molecular formula C11H14Cl3NO4 B15345265 Fenoprop ethanolamine CAS No. 7374-47-2

Fenoprop ethanolamine

Cat. No.: B15345265
CAS No.: 7374-47-2
M. Wt: 330.6 g/mol
InChI Key: MKBCHJJOUBFJIP-UHFFFAOYSA-N
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Description

2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate is a chemical compound with the CAS number 7374-47-2 . It is known for its applications in various scientific research fields and industrial processes. The compound consists of a 2-hydroxyethylazanium cation and a 2-(2,4,5-trichlorophenoxy)propanoate anion, making it a salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate typically involves the reaction of 2-(2,4,5-trichlorophenoxy)propanoic acid with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(2,4,5-trichlorophenoxy)propanoic acid+2-hydroxyethylamine2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate\text{2-(2,4,5-trichlorophenoxy)propanoic acid} + \text{2-hydroxyethylamine} \rightarrow \text{2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate} 2-(2,4,5-trichlorophenoxy)propanoic acid+2-hydroxyethylamine→2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate

Industrial Production Methods

In industrial settings, the production of 2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the chemical structure, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacology.

    Industry: It is utilized in the production of various chemical products, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as its role in inhibiting specific enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,5-trichlorophenoxy)propanoic acid: The parent acid of the compound.

    2-hydroxyethylamine: The amine component used in the synthesis.

    2,4,5-trichlorophenol: A related phenolic compound.

Uniqueness

2-hydroxyethylazanium; 2-(2,4,5-trichlorophenoxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

7374-47-2

Molecular Formula

C11H14Cl3NO4

Molecular Weight

330.6 g/mol

IUPAC Name

2-hydroxyethylazanium;2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C9H7Cl3O3.C2H7NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3-1-2-4/h2-4H,1H3,(H,13,14);4H,1-3H2

InChI Key

MKBCHJJOUBFJIP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH3+]

Origin of Product

United States

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